molecular formula C15H20O3 B1400255 1-(4-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-91-8

1-(4-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1400255
M. Wt: 248.32 g/mol
InChI Key: XPZUJCHCWTWYMD-UHFFFAOYSA-N
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Description

1-(4-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone is a chemical compound that is commonly used in scientific research. It is also known as BDPE and is used as a reagent in the synthesis of various organic compounds.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Fungicidal Compounds : The compound was used in synthesizing novel fungicides, showing effectiveness against certain plant pathogens. For example, certain derivatives displayed inhibition against Cercospora arachidicola Hori (Mao, Song, & Shi, 2013).
  • Photoinduced Alkylation in Organic Synthesis : It played a role in the synthesis of monoprotected 1,4-diketones via photoinduced alkylation with enones (Mosca, Fagnoni, Mella, & Albini, 2001).
  • Formation of Vic-Dioxime Complexes : It was utilized in forming new vic-dioxime complexes with metals like Co(II), Ni(II), and Cu(II) (Canpolat & Kaya, 2005).

Biological and Pharmacological Research

Material Science and Catalysis

  • Polymer Synthesis and Characterization : The compound was used in synthesizing and characterizing polymers like poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], contributing to the field of polymer science (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).
  • Catalysis in Organic Reactions : It has been used in zeolite-catalyzed synthesis, demonstrating its utility in catalysis and organic synthesis (Zatorski & Wierzchowski, 1991).

properties

IUPAC Name

1-(4-butylphenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-2-3-4-12-5-7-13(8-6-12)14(16)11-15-17-9-10-18-15/h5-8,15H,2-4,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZUJCHCWTWYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101227870
Record name Ethanone, 1-(4-butylphenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Butyl-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

CAS RN

1263365-91-8
Record name Ethanone, 1-(4-butylphenyl)-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(4-butylphenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101227870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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